
1-Methyl-4-piperidinyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidinyl 3-methylbenzoate, also known as MPMB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzoic acid and piperidine, and it has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-piperidinyl 3-methylbenzoate involves its interaction with the sigma-1 receptor. 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to bind to the receptor and modulate its activity, leading to various cellular effects. It has been found to increase the release of neurotransmitters, such as dopamine and serotonin, and to regulate ion channels, such as calcium channels. These effects have been linked to the potential therapeutic effects of 1-Methyl-4-piperidinyl 3-methylbenzoate in various neurological disorders.
Biochemical and physiological effects:
1-Methyl-4-piperidinyl 3-methylbenzoate has been found to have various biochemical and physiological effects, particularly in the brain. It has been found to increase the release of neurotransmitters, such as dopamine and serotonin, and to regulate ion channels, such as calcium channels. These effects have been linked to the potential therapeutic effects of 1-Methyl-4-piperidinyl 3-methylbenzoate in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-4-piperidinyl 3-methylbenzoate in lab experiments is its well-established synthesis method. This allows for easy access to the compound, which is essential for conducting research studies. Additionally, 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's activity and potential therapeutic effects.
However, there are also limitations to using 1-Methyl-4-piperidinyl 3-methylbenzoate in lab experiments. One limitation is that its effects on the sigma-1 receptor are not fully understood, which makes it difficult to interpret the results of studies using the compound. Additionally, 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to have some toxicity in certain cell types, which may limit its use in certain research studies.
Zukünftige Richtungen
There are many future directions for research involving 1-Methyl-4-piperidinyl 3-methylbenzoate. One potential direction is to further investigate its mechanism of action and its effects on the sigma-1 receptor. This could lead to a better understanding of the receptor's activity and potential therapeutic effects.
Another potential direction is to investigate the potential therapeutic effects of 1-Methyl-4-piperidinyl 3-methylbenzoate in various neurological disorders. This could involve conducting preclinical studies in animal models to determine its efficacy and safety.
Overall, 1-Methyl-4-piperidinyl 3-methylbenzoate is a useful compound for scientific research and has the potential to lead to new discoveries in the field of neuroscience.
Synthesemethoden
The synthesis of 1-Methyl-4-piperidinyl 3-methylbenzoate involves the reaction of 3-methylbenzoic acid with piperidine and thionyl chloride. The resulting product is then treated with methyl iodide to form 1-Methyl-4-piperidinyl 3-methylbenzoate. This synthesis method has been well-established and has been used in many research studies.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidinyl 3-methylbenzoate has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein found in the brain and other organs. This receptor is involved in various cellular processes, including cell survival, neurotransmitter release, and ion channel regulation. 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to modulate the activity of the sigma-1 receptor, which has led to its use in studying various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-4-3-5-12(10-11)14(16)17-13-6-8-15(2)9-7-13/h3-5,10,13H,6-9H2,1-2H3 |
InChI-Schlüssel |
KQCJDDUKJVAYSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2CCN(CC2)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)
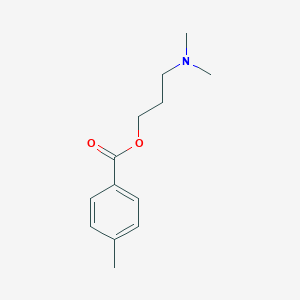
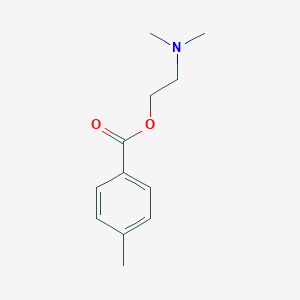
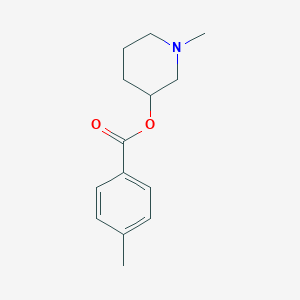
![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
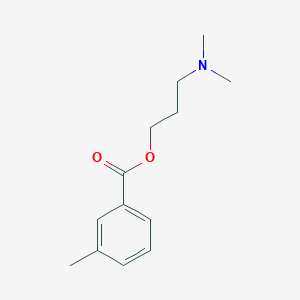


![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
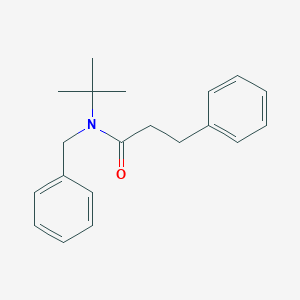
![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)